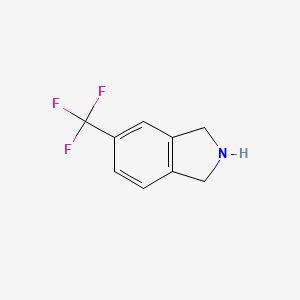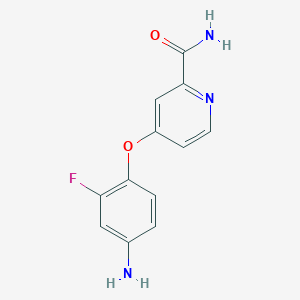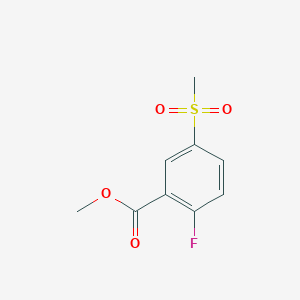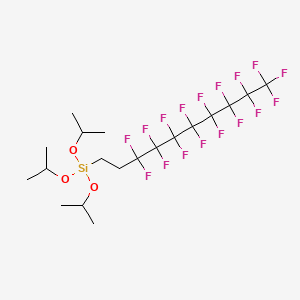
5-(三氟甲基)异吲哚啉
概述
描述
5-(Trifluoromethyl)isoindoline is a chemical compound characterized by the presence of a trifluoromethyl group attached to an isoindoline structure. Isoindoline derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group is known to enhance the biological activity and stability of compounds, making 5-(Trifluoromethyl)isoindoline a compound of significant interest.
科学研究应用
5-(Trifluoromethyl)isoindoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Industry: It is used in the production of agrochemicals, dyes, and materials with specific properties.
作用机制
Target of Action
5-(Trifluoromethyl)isoindoline, an isoindoline derivative, has been found to interact with the human dopamine receptor D2 . The dopamine receptor D2 is a G protein-coupled receptor that plays a crucial role in the human nervous system, affecting behavior, cognition, and voluntary movement .
Mode of Action
The compound binds with high affinity to the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site . This interaction can modulate the receptor’s activity, leading to changes in signal transduction, binding profile, and physiological effects .
Biochemical Pathways
Isoindoline derivatives have been associated with a wide array of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may influence multiple biochemical pathways.
Pharmacokinetics
Isoindoline derivatives were tested in silico to predict their affinities and some pharmacokinetic parameters
Result of Action
安全和危害
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation and serious eye damage or eye irritation . Specific target organ toxicity may occur after a single exposure, with the respiratory system being a potential target .
未来方向
Given the importance of indoles and trifluoromethyl groups, combining the two into a single entity is of profound significance . This opens up possibilities for the development of new and potentially physiologically active indoles containing trifluoromethyl . The green synthesis technique developed for isoindolines/dioxoisoindolines represents a promising direction for future research .
生化分析
Biochemical Properties
5-(Trifluoromethyl)isoindoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to bind with high affinity to multiple receptors, which can influence the activity of these receptors and modulate biochemical pathways. For instance, 5-(Trifluoromethyl)isoindoline has been found to interact with dopamine receptors, potentially affecting neurotransmitter signaling pathways . Additionally, its interaction with enzymes involved in metabolic processes can lead to alterations in enzyme activity and subsequent changes in metabolic flux.
Cellular Effects
The effects of 5-(Trifluoromethyl)isoindoline on cellular processes are diverse and depend on the specific cell type and context. In neuronal cells, this compound has been observed to influence cell signaling pathways, particularly those involving dopamine receptors . This interaction can lead to changes in neurotransmitter release, impacting overall cell function and communication. Furthermore, 5-(Trifluoromethyl)isoindoline has been shown to affect gene expression by modulating transcription factors and other regulatory proteins, thereby influencing cellular metabolism and growth.
Molecular Mechanism
At the molecular level, 5-(Trifluoromethyl)isoindoline exerts its effects through various binding interactions with biomolecules. The compound’s trifluoromethyl group enhances its binding affinity to certain receptors and enzymes, leading to inhibition or activation of these targets . For example, its interaction with dopamine receptors can result in either agonistic or antagonistic effects, depending on the receptor subtype and cellular context. Additionally, 5-(Trifluoromethyl)isoindoline can influence gene expression by binding to transcription factors and altering their activity, thereby modulating the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Trifluoromethyl)isoindoline can vary over time due to factors such as stability and degradation. Studies have shown that this compound remains stable under controlled conditions, allowing for consistent experimental results . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to degradation and reduced efficacy. Long-term studies have indicated that 5-(Trifluoromethyl)isoindoline can have sustained effects on cellular function, particularly in in vitro models, where it has been shown to maintain its activity over extended periods.
Dosage Effects in Animal Models
The effects of 5-(Trifluoromethyl)isoindoline in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At lower doses, the compound has been shown to modulate biochemical pathways without causing significant adverse effects . Higher doses can lead to toxicity and adverse reactions, including disruptions in metabolic processes and cellular damage. Studies in murine models have demonstrated that the compound’s efficacy and safety profile are closely linked to the administered dosage, highlighting the importance of careful dose optimization in experimental settings.
Metabolic Pathways
5-(Trifluoromethyl)isoindoline is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s interaction with metabolic enzymes can lead to changes in enzyme activity and alterations in metabolite levels . For example, its binding to enzymes involved in neurotransmitter synthesis can influence the production and release of neurotransmitters, thereby affecting overall metabolic flux. Additionally, 5-(Trifluoromethyl)isoindoline can modulate the activity of enzymes involved in energy metabolism, impacting cellular energy balance and function.
Transport and Distribution
Within cells and tissues, 5-(Trifluoromethyl)isoindoline is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transporters in different cell types. Studies have shown that 5-(Trifluoromethyl)isoindoline can accumulate in certain tissues, leading to localized effects on cellular function and metabolism.
Subcellular Localization
The subcellular localization of 5-(Trifluoromethyl)isoindoline is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, its localization to the nucleus can enable interactions with transcription factors and other nuclear proteins, influencing gene expression and cellular responses. Additionally, 5-(Trifluoromethyl)isoindoline can localize to the cytoplasm, where it interacts with cytoplasmic enzymes and signaling molecules, modulating various biochemical pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)isoindoline typically involves the introduction of the trifluoromethyl group into the isoindoline structure. One common method is the reaction of isoindoline with trifluoromethylating agents under controlled conditions. For example, the reaction of isoindoline with trifluoromethyl iodide in the presence of a base such as potassium carbonate can yield 5-(Trifluoromethyl)isoindoline.
Industrial Production Methods: Industrial production of 5-(Trifluoromethyl)isoindoline may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions: 5-(Trifluoromethyl)isoindoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups into the isoindoline structure.
相似化合物的比较
Isoindoline: The parent compound without the trifluoromethyl group.
5-Methylisoindoline: A similar compound with a methyl group instead of a trifluoromethyl group.
5-Chloroisoindoline: A compound with a chloro group instead of a trifluoromethyl group.
Uniqueness: 5-(Trifluoromethyl)isoindoline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and biological activity, making it more effective in various applications compared to its analogs.
属性
IUPAC Name |
5-(trifluoromethyl)-2,3-dihydro-1H-isoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N/c10-9(11,12)8-2-1-6-4-13-5-7(6)3-8/h1-3,13H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGLDTHUKQAQEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10630519 | |
| Record name | 5-(Trifluoromethyl)-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342638-03-3 | |
| Record name | 5-(Trifluoromethyl)-2,3-dihydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10630519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-Aminobicyclo[2.2.2]Octan-1-yl)methanol](/img/structure/B1323042.png)


![6-Bromo-2-tert-butylimidazo[1,2-a]pyridine](/img/structure/B1323054.png)










